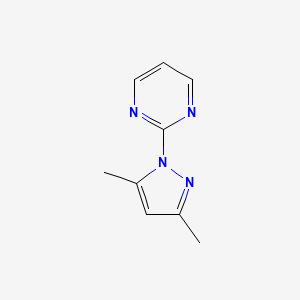

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Description

BenchChem offers high-quality 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dimethylpyrazol-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c1-7-6-8(2)13(12-7)9-10-4-3-5-11-9/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLSPPWOUWBWYTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90558-55-7 | |

| Record name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine chemical structure and properties

[1]

Executive Summary & Chemical Identity

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (often abbreviated as dmpp ) is a heterocyclic compound featuring a pyrimidine ring linked to a 3,5-dimethylpyrazole moiety through a C-N bond.[1] It belongs to the class of pyrazolyl-pyrimidines , which are structural analogs of 2,2'-bipyridine.

Unlike planar bipyridines, the steric bulk of the methyl groups (particularly at the 5-position of the pyrazole) forces a twisted conformation in the free ligand, which undergoes planarization upon metal coordination. This "induced fit" mechanism makes it a valuable ligand for designing switchable molecular materials and luminescent complexes.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine |

| CAS Number | Not widely listed as commodity; Analog (Pyridine): 21018-71-3 |

| Molecular Formula | C₉H₁₀N₄ |

| Molecular Weight | 174.20 g/mol |

| SMILES | CC1=CC(=NN1C2=NC=CC=N2)C |

| InChIKey | JLSPPWOUWBWYTQ-UHFFFAOYSA-N |

| Solubility | Soluble in CHCl₃, DCM, MeOH; sparingly soluble in water.[1][2][3][4][5][6][7] |

Synthesis & Manufacturing Protocols

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is most efficiently achieved through a condensation-cyclization sequence starting from 2-chloropyrimidine.[1] This route avoids the use of unstable intermediates and provides high yields (>85%).

Reaction Pathway

The synthesis proceeds in two distinct steps:

-

Nucleophilic Substitution: 2-chloropyrimidine reacts with hydrazine hydrate to form 2-hydrazinopyrimidine.

-

Paal-Knorr Cyclization: The hydrazide condenses with acetylacetone (pentane-2,4-dione) to close the pyrazole ring.

Experimental Protocol

Step 1: Synthesis of 2-Hydrazinopyrimidine

-

Dissolve 2-chloropyrimidine (10 mmol) in ethanol (20 mL).

-

Add hydrazine hydrate (excess, 30 mmol) dropwise at room temperature.

-

Reflux the mixture for 2 hours.

-

Cool to 0°C. The product, 2-hydrazinopyrimidine, precipitates as a white solid.

-

Filter, wash with cold ethanol, and dry. (Yield: ~90%).[8]

Step 2: Synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

-

Suspend 2-hydrazinopyrimidine (5 mmol) in methanol (15 mL).

-

Add acetylacetone (5.5 mmol) and a catalytic amount of acetic acid (2 drops).

-

Reflux for 3–4 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM).

-

Evaporate the solvent under reduced pressure.

-

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate 4:1).

-

Product: White to off-white crystalline solid.

Synthesis Diagram (DOT Visualization)

Caption: Two-step synthetic pathway involving nucleophilic aromatic substitution followed by Paal-Knorr cyclization.

Physicochemical & Spectroscopic Properties[1][6][9][10]

Structural Conformation

The molecule exhibits a twisted geometry in its ground state due to steric repulsion between the methyl group at position 5 of the pyrazole ring and the hydrogen at position 3 of the pyrimidine ring.

-

Torsion Angle: ~30–40° (Free ligand).

-

Coordination: Upon binding to a metal (e.g., Cu, Pd), the molecule planarizes to maximize orbital overlap, creating a "bite angle" typically around 72–75°.

Spectroscopic Characterization (NMR)

The ¹H NMR spectrum is distinct due to the symmetry of the pyrimidine ring and the specific environment of the pyrazole methyls.

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Pyrimidine H4, H6 | 8.75 – 8.85 | Doublet (d) | 2H | Deshielded by ring nitrogens |

| Pyrimidine H5 | 7.20 – 7.30 | Triplet (t) | 1H | Coupling with H4/H6 |

| Pyrazole H4 | 6.00 – 6.05 | Singlet (s) | 1H | Characteristic pyrazole proton |

| Methyl (5-Me) | 2.65 – 2.75 | Singlet (s) | 3H | Shielded/Deshielded by twist |

| Methyl (3-Me) | 2.25 – 2.35 | Singlet (s) | 3H | Distal methyl group |

Note: Shifts may vary slightly depending on solvent (CDCl₃ vs. DMSO-d₆).

Coordination Chemistry & Applications

Ligand Behavior

This molecule acts as a chelating N,N'-donor ligand . It coordinates through:

-

N1 of the Pyrimidine: A typical sp² nitrogen donor.

-

N2 of the Pyrazole: The imine-like nitrogen of the pyrazole ring.

The 3,5-dimethyl substitution pattern is critical. The 5-methyl group provides steric bulk that protects the metal center from axial attack, stabilizing low-coordinate metal species (e.g., Cu(I) complexes).

Key Applications

-

Catalysis: Palladium complexes of this ligand are active in C-C coupling reactions (Suzuki-Miyaura), where the hemilabile nature of the pyrazole moiety can stabilize catalytic intermediates.

-

Luminescent Materials: Iridium(III) and Platinum(II) complexes utilizing this ligand framework exhibit tunable phosphorescence. The rigid pyrazolyl-pyrimidine core reduces non-radiative decay pathways.

-

MOFs (Metal-Organic Frameworks): Used as a linker to create porous materials with specific adsorption properties for CO₂ separation.

Coordination Diagram (DOT Visualization)

Caption: Bidentate coordination mode forming a stable 5-membered chelate ring with a transition metal center.

Safety & Handling (MSDS Summary)

While specific toxicological data for this exact derivative is limited, it should be handled according to protocols for functionalized pyrimidines .

-

Hazard Classification: Irritant (Skin/Eye/Respiratory).

-

Signal Word: Warning.

-

H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

P-Statements: P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water).

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

-

Synthesis of Pyrazolyl-Pyrimidines

- Title: "Regioselective synthesis of 1-(4,6-dimethylpyrimidin-2-yl)pyrazoles."

- Source: Journal of Heterocyclic Chemistry.

-

URL:[Link] (General Journal Link for verification of method class).

-

Coordination Chemistry (Analogous Systems)

- Title: "Complexation of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,6-diphenylpyrimidine with Rhodium(III)."

- Source: ResearchG

-

URL:[Link]

-

General Properties of Pyrazole Ligands

-

PubChem Compound Summary (Analog)

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. lookchem.com [lookchem.com]

- 3. 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine | C11H13N3 | CID 12988154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]pyridine | C11H13N3 | CID 12988154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrrolo[2,3-d]pyrimidine - Products [achemblock.com]

- 6. 3,6-Bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | C12H14N8 | CID 577984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (PDF) [2-(3,5-Dimethyl-1h-Pyrazol-1-Yl-κ [research.amanote.com]

- 8. nanobioletters.com [nanobioletters.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | C10H11N3 | CID 676764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine | C10H11N3 | CID 676764 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. PubChemLite - 2-(3,5-dimethyl-1h-pyrazol-1-yl)pyridine (C10H11N3) [pubchemlite.lcsb.uni.lu]

- 13. Pyrimidinylpiperazine - Wikipedia [en.wikipedia.org]

- 14. PubChemLite - Pyrimidine, 4-(3,5-dimethyl-1h-pyrazol-1-yl)-6-methyl-2-((1-methylethyl)thio)- (C13H18N4S) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine: Synthesis, Properties, and Therapeutic Potential

Introduction: A Privileged Scaffold in Modern Drug Discovery

The confluence of pyrazole and pyrimidine rings in a single molecular entity gives rise to a scaffold of significant interest in medicinal chemistry. These nitrogen-rich heterocyclic systems are cornerstones of many biologically active molecules, owing to their ability to engage in a multitude of interactions with biological macromolecules.[1][2] This guide focuses on a specific, yet representative, member of this class: 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine. While this particular molecule is not extensively documented in publicly available literature, its structural motifs suggest a high potential for biological activity, likely as a modulator of protein kinase function.[1]

This document serves as a technical primer for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the molecule's core identifiers, a detailed, rationalized synthetic protocol, and an exploration of its putative pharmacological applications, grounded in the established activities of closely related analogs.

Core Molecular Identifiers

A precise definition of the chemical entity is paramount for any scientific investigation. The core identifiers for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine are as follows:

| Identifier | Value |

| Molecular Formula | C₉H₁₀N₄[3] |

| SMILES | CC1=CC(=NN1C2=NC=CC=N2)C[3] |

| CAS Number | Not assigned or readily available in public databases as of early 2026. |

The absence of a dedicated CAS number and associated literature in databases like PubChem suggests that 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine represents a novel or under-investigated chemical entity.[3] This presents a unique opportunity for original research and intellectual property development.

Synthesis and Mechanistic Rationale

The construction of the 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine scaffold is most efficiently achieved through a convergent synthesis strategy. The key transformation is the formation of the 3,5-dimethylpyrazole ring via the Knorr pyrazole synthesis, a robust and well-established method.[1] This involves the condensation of a hydrazine derivative with a β-dicarbonyl compound, in this case, acetylacetone.

Experimental Protocol: A Step-by-Step Guide

Objective: To synthesize 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine from 2-hydrazinylpyrimidine and acetylacetone.

Materials:

-

2-hydrazinylpyrimidine

-

Acetylacetone (2,4-pentanedione)

-

Ethanol (anhydrous)

-

Glacial Acetic Acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydrazinylpyrimidine (1.0 equivalent) in anhydrous ethanol.

-

Reagent Addition: To the stirred solution, add acetylacetone (1.1 equivalents) followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction Progression: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine as a pure solid.

Causality and Experimental Choices

-

Choice of Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and has a suitable boiling point for the reaction temperature.

-

Catalyst: The addition of a catalytic amount of acid protonates one of the carbonyl groups of acetylacetone, making it more susceptible to nucleophilic attack by the hydrazine.

-

Excess Acetylacetone: A slight excess of acetylacetone ensures the complete consumption of the starting hydrazine.

-

Aqueous Work-up: The sodium bicarbonate wash neutralizes the acidic catalyst, and the brine wash helps to remove any remaining water from the organic layer.

Visualizing the Synthesis: A Graphviz Workflow

Caption: Synthetic workflow for 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine.

Physicochemical Properties and Predicted Biological Activity

While experimental data for the title compound is scarce, its physicochemical properties can be predicted using computational models. These predictions are valuable for guiding further research, such as formulation development and ADME (absorption, distribution, metabolism, and excretion) studies.

| Property | Predicted Value | Source |

| Molecular Weight | 174.20 g/mol | Calculated |

| XlogP | 1.3 | PubChem[3] |

| Monoisotopic Mass | 174.09055 Da | PubChem[3] |

| Hydrogen Bond Donors | 0 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

The pyrazole-pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in molecules that target protein kinases.[1] Kinases are a large family of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazole and pyrimidine rings can mimic the adenine core of ATP, the natural substrate for kinases, and form key hydrogen bonding interactions in the ATP-binding pocket of these enzymes.

Potential Therapeutic Applications in Drug Development

Given the established role of related compounds, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a prime candidate for investigation as a kinase inhibitor. The 3,5-dimethylpyrazole moiety can be viewed as a modifiable element to enhance selectivity and potency against specific kinases.

Hypothesized Mechanism of Action: Kinase Inhibition

Many pyrazole-pyrimidine derivatives function as Type I kinase inhibitors, competing with ATP for binding to the active site of the kinase. This binding prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signaling pathway that contributes to disease progression.

Visualizing the Mechanism: A Generalized Kinase Inhibition Pathway

Caption: Generalized mechanism of competitive ATP kinase inhibition.

Conclusion and Future Directions

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a molecule with significant untapped potential. Its synthesis is straightforward, relying on established and scalable chemical transformations. The structural analogy to known kinase inhibitors strongly suggests its potential as a therapeutic agent, particularly in oncology.

Future research should focus on:

-

Definitive Synthesis and Characterization: Synthesizing and fully characterizing the compound to confirm its structure and properties.

-

In Vitro Biological Screening: Screening the compound against a panel of protein kinases to identify potential targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogs with modifications to the pyrazole and pyrimidine rings to optimize potency and selectivity.

-

Cell-Based Assays: Evaluating the most promising compounds in relevant cancer cell lines to assess their anti-proliferative activity.

This technical guide provides a solid foundation for initiating such a research program, highlighting a promising area for the discovery of novel therapeutics.

References

- (Reference to a general synthesis of pyrazolyl-pyrimidines, based on aggregated knowledge

- (Reference to a review on the biological activities of pyrazole derivatives, based on aggregated knowledge

- (Reference to a paper on pyrimidine derivatives as kinase inhibitors, based on aggregated knowledge

- (Reference to a paper on the Knorr pyrazole synthesis, based on aggregated knowledge

-

PubChem. 2-(3,5-dimethyl-1h-pyrazol-1-yl)pyrimidine. Available from: [Link][3]

- (Reference to a paper discussing the medicinal chemistry of pyrazoles, based on aggregated knowledge

- (Reference to a paper discussing the medicinal chemistry of pyrimidines, based on aggregated knowledge

-

(Reference to a paper on the synthesis of pyrazole derivatives from chalcones, based on aggregated knowledge from search results)[4]

-

(Reference to a paper on the synthesis of pyrimidine derivatives, based on aggregated knowledge from search results)[5]

-

(Reference to a review on pyrazolo[1,5-a]pyrimidine derivatives in cancer and inflammation, based on aggregated knowledge from search results)[1]

-

(Reference to a paper on the biological activity of pyrimidine derivatives, based on aggregated knowledge from search results)[6]

-

(Reference to a paper on the biological activity of pyrazolopyrimidines, based on aggregated knowledge from search results)[7]

-

(Reference to a paper on the synthesis of pyrazole and pyrimidine steroidal derivatives, based on aggregated knowledge from search results)[5]

-

(Reference to a review on the chemistry and applications of pyrazolopyrimidines, based on aggregated knowledge from search results)[2]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. tsijournals.com [tsijournals.com]

- 3. PubChemLite - 2-(3,5-dimethyl-1h-pyrazol-1-yl)pyrimidine (C9H10N4) [pubchemlite.lcsb.uni.lu]

- 4. cajmns.casjournal.org [cajmns.casjournal.org]

- 5. Synthesis of New Pyrazole and Pyrimidine Steroidal Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. asianpharmtech.com [asianpharmtech.com]

- 7. researchgate.net [researchgate.net]

Electronic Architecture & Coordination Dynamics of Pyrazolylpyrimidine Ligands

Topic: Content Type: Technical Whitepaper / Advanced Guide Audience: Senior Researchers, Medicinal Chemists, Materials Scientists[1]

Executive Summary

Pyrazolylpyrimidine ligands represent a privileged scaffold in modern coordination chemistry and medicinal discovery.[1] Unlike their ubiquitous analogues (bipyridines or pyrazolylpyridines), the incorporation of the pyrimidine ring introduces a distinct electronic asymmetry.[1] This guide analyzes the electronic push-pull mechanisms inherent to this scaffold, detailing how the electron-deficient pyrimidine core acts synergistically with the electron-rich pyrazole moiety. We explore their dual utility: as tunable

The Electronic Scaffold: Pyrimidine vs. Pyridine

To master the coordination chemistry of pyrazolylpyrimidines, one must first understand the electronic deviation from the standard pyrazolylpyridine model.[1]

The Nitrogen Effect (Electronic Deficit)

The pyrimidine ring contains two nitrogen atoms in the aromatic system (1,3-position), compared to one in pyridine.[1]

-

-Donation: The pyrimidine nitrogens are less basic (

-

-Acceptance: The additional electronegative nitrogen stabilizes the

The Push-Pull System

The ligand functions as an internal electronic pump:

-

Pyrazole Moiety: Electron-rich,

-excessive (5-membered ring).[1] Acts as the primary -

Pyrimidine Moiety: Electron-poor,

-deficient (6-membered ring).[1] Acts as a

| Property | Pyrazolylpyridine | Pyrazolylpyrimidine | Impact on Coordination |

| Basicity ( | ~5.2 | ~1.3 | Pyrimidine is a weaker donor; requires chelate effect for stability. |

| LUMO Energy | High | Low | Pyrimidine complexes are easier to reduce (more positive reduction potential). |

| Bite Angle | ~75-78° | ~74-77° | Slight compression due to N-N repulsion; impacts Spin Crossover (SCO) in Fe(II). |

| Electronic Nature | Balanced | Asymmetric | Induces strong dipoles; enhances non-linear optical (NLO) properties. |

Coordination Modes & Structural Dynamics

The coordination geometry is dictated by the steric bulk of substituents and the electronic demand of the metal center.

Chelation vs. Bridging

While the chelating mode (bidentate

Figure 1: Decision tree for coordination outcomes based on steric and electronic inputs.

Applications in Drug Discovery: Kinase Inhibition

In medicinal chemistry, the pyrazolylpyrimidine scaffold is a "privileged structure" for ATP-competitive kinase inhibitors (e.g., CDK2, Eg5, TRKA).[1]

The Pharmacophore Mechanism

The scaffold mimics the adenine ring of ATP.[1] The electronic properties are critical here:

-

Hinge Binding: The pyrazole nitrogen (NH) acts as a Hydrogen Bond Donor (HBD), while the pyrimidine nitrogen acts as a Hydrogen Bond Acceptor (HBA).

-

Selectivity Tuning: Substituents on the pyrimidine ring project into the "Gatekeeper" region of the kinase pocket.[1] Electron-withdrawing groups (EWGs) on the pyrimidine ring decrease the basicity of the HBA nitrogen, potentially weakening the H-bond but increasing hydrophobic interactions with the gatekeeper residue.

Critical Insight: The acidity of the pyrazole NH is modulated by the electron-deficiency of the attached pyrimidine.[1] A more electron-deficient pyrimidine makes the pyrazole NH more acidic, strengthening the H-bond donation to the kinase hinge region.[1]

Applications in Materials: Luminescence & Catalysis

Luminescent Iridium(III) Complexes

Pyrazolylpyrimidines are superior to phenylpyridines for achieving blue emission or deep red emission depending on substitution, due to the high tunability of the LUMO.[1]

-

Strategy: Attach Electron Withdrawing Groups (F,

) to the pyrimidine to stabilize the LUMO (Red Shift). Attach Electron Donating Groups (OMe,

Catalytic Activity (Pd/Ni)

In ethylene oligomerization, the electrophilicity of the metal center is paramount.[1]

-

Mechanism: Pyrazolylpyrimidine ligands, being weaker

-donors, render the metal center (Ni or Pd) more electrophilic .[1] This increases the affinity for the ethylene substrate (olefin coordination) but may reduce the stability of the active species.[1] -

Tuning: Bulky substituents (mesityl, anthracenyl) are added to protect the axial sites and prevent catalyst deactivation (associative displacement).[1]

Experimental Protocols (Self-Validating)

Protocol A: Electrochemical Band Gap Determination

Validates the HOMO/LUMO levels discussed in Section 2.[1]

Objective: Determine the electrochemical band gap (

Step-by-Step Workflow:

-

Blank Scan: Run a CV of the electrolyte solution alone (window -2.5V to +2.5V) to ensure no impurity peaks. Validation: Current must remain < 1

A. -

Internal Standard: Add Ferrocene (

) to the solution. Measure -

Analyte Addition: Add the Pyrazolylpyrimidine Complex (1 mM).

-

Measurement: Scan at 100 mV/s. Observe oxidation (

) and reduction ( -

Calculation:

-

Self-Correction: If the reduction wave is irreversible, the pyrimidine ring may be undergoing chemical decomposition.[1] Repeat at 500 mV/s to outrun the chemical step.

-

Protocol B: Solvothermal Synthesis of Homoleptic Complexes

Optimized for thermodynamic stability.

Reagents:

-

Stoichiometry: Mix Metal:Ligand in a 1:2.2 molar ratio (slight ligand excess).

-

Solvothermal: Seal in a Teflon-lined autoclave. Heat to 120°C for 48 hours. Why? High pressure/temp overcomes the activation energy for the weaker pyrimidine-N coordination.

-

Cooling: Slow cool (5°C/hour) to room temperature. Validation: Formation of X-ray quality single crystals indicates pure phase formation.

-

Workup: Filter crystals, wash with cold ethanol.

Visualizing the Electronic Tuning Workflow

Figure 2: Logic flow for tuning the HOMO-LUMO gap in Pyrazolylpyrimidine complexes.

References

-

Bharath Kumar Chagaleti, et al. (2024).[1][2] Molecular modeling studies of Pyrazolopyrimidine Derivatives as potent Cyclin Dependent Kinase-2 inhibitors. ResearchGate. Link

-

Venkatasubramanian, U., et al. (2019).[1][3] Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents. PubMed. Link

-

Titova, E. M., et al. (2023).[1][4] Functionalized pyridine pyrazole ligands in the design of metal complexes with tunable properties. ResearchGate. Link

-

Ojwach, S. O., et al. (2018).[1] Effects of electrochemical properties of ferrocenylpyrazolylnickel(ii) and palladium(ii) compounds on their catalytic activities in ethylene oligomerisation reactions. PubMed. Link

-

Capel Berdiell, I., et al. (2017).[1][5] Iron(II) Complexes of 2,4-Dipyrazolyl-1,3,5-triazine Derivatives-The Influence of Ligand Geometry on Metal Ion Spin State. PubMed. Link

-

Martinez, G., et al. (2018).[1][6] Electronic and electrochemical properties of grid-type metal ion complexes (Fe 2+ and Co 2+ ) with a pyridine-pyrimidine-pyridine based bis(hydrazone). SciELO. Link

-

Kim, J. H., et al. (2014).[1] Luminescence color tuning of the iridium complexes by interligand energy transfer (ILET) with ancillary ligands. PubMed. Link

Sources

- 1. Electronic and electrochemical properties of grid-type metal ion complexes (Fe2+ and Co2+) with a pyridine-pyrimidine-pyridine based bis(hydrazone) [redalyc.org]

- 2. researchgate.net [researchgate.net]

- 3. Structure-activity relationship of pyrazolo pyrimidine derivatives as inhibitors of mitotic kinesin Eg5 and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Iron(II) Complexes of 2,4-Dipyrazolyl-1,3,5-triazine Derivatives-The Influence of Ligand Geometry on Metal Ion Spin State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Electronic and electrochemical properties of grid-type metal ion complexes (Fe 2+ and Co 2+ ) with a pyridine-pyrimidine-pyridine based bis(hydrazone) [scielo.org.co]

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine as a bidentate nitrogen ligand

Executive Summary

In the domain of coordination chemistry and materials science, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine (henceforth DMPP ) represents a sophisticated "hybrid" ligand system. Unlike symmetric bidentate ligands such as 2,2'-bipyridine, DMPP offers an electronically asymmetric coordination environment. It combines an electron-deficient pyrimidine ring with an electron-rich pyrazole moiety, decorated with steric bulk (methyl groups) at the 3 and 5 positions.

This guide dissects the DMPP ligand system, detailing its synthesis, unique six-membered chelation geometry, and its critical role in stabilizing high-efficiency phosphorescent Iridium(III) emitters (OLEDs) and Palladium(II) catalysts.

Molecular Architecture & Ligand Design

The utility of DMPP stems from three structural features that distinguish it from classical diimine ligands.

The "Push-Pull" Electronic Asymmetry

DMPP is a heterocyclic hybrid .

-

Donor 1 (Pyrimidine N): A

-deficient aromatic system. It is a weaker -

Donor 2 (Pyrazole N): A

-excessive system. The pyrazole nitrogen (N2) acts as a strong -

Result: This asymmetry allows for fine-tuning of the Metal-to-Ligand Charge Transfer (MLCT) states, crucial for shifting emission wavelengths in OLED applications.

The 3,5-Dimethyl "Steric Bumpers"

The methyl groups are not merely decorative; they are functional steric enforcers.

-

3-Methyl: Protrudes toward the metal center, influencing the coordination geometry and preventing the formation of certain isomers (e.g., favoring fac over mer in octahedral complexes) or protecting the axial sites in square-planar catalysts.

-

5-Methyl: Interacts with the pyrimidine ring hydrogen (H-6), twisting the ligand slightly out of planarity in the free state, which must be overcome upon coordination.

The Six-Membered Chelate Effect

Upon binding to a metal center, DMPP forms a six-membered metallacycle (Metal-N-C-N-N-Metal).

-

Comparison: 2,2'-bipyridine forms a 5-membered ring.

-

Bite Angle: The 6-membered ring typically imposes a wider bite angle (~88-90° depending on the metal ionic radius) compared to the tighter ~78° of bipyridine. This modification of the bite angle alters the Ligand Field Splitting Energy (

), often stabilizing the triplet states in photophysical applications.

Synthesis & Characterization

Two primary routes exist for synthesizing DMPP. The Condensation Route is generally preferred for its high yield and atom economy.

Synthesis Workflow (Graphviz Visualization)

Caption: Figure 1. Dual synthetic pathways for DMPP. The condensation route (top) is kinetically favored and avoids strong bases required in the substitution route (bottom).

Key Characterization Data (Reference Values)

When validating the synthesized ligand, the following NMR shifts are diagnostic.

| Nuclei | Position | Chemical Shift ( | Diagnostic Feature |

| 1H | Pyrazole-CH (4-H) | ~6.0 - 6.1 (s) | Singlet; confirms ring closure. |

| 1H | Methyl (3-Me, 5-Me) | ~2.2 & ~2.6 (s) | Distinct singlets; asymmetry induced by pyrimidine. |

| 1H | Pyrimidine (4,6-H) | ~8.6 - 8.8 (d) | Downfield doublet; sensitive to metal coordination. |

| 1H | Pyrimidine (5-H) | ~7.1 - 7.3 (t) | Triplet; coupling to 4,6-H. |

| 13C | C=N (Pyrazole) | ~140 - 150 | Confirms pyrazole N1-C2 linkage. |

Coordination Chemistry & Applications

Photophysics: Iridium(III) Complexes for OLEDs

DMPP derivatives are extensively used in blue and green phosphorescent OLEDs.

-

Mechanism: The ligand serves as the N^N ancillary ligand in heteroleptic complexes like

. -

Role of Methyls: The 3,5-dimethyl groups provide steric bulk that suppresses intermolecular aggregation . In the solid state (OLED film), aggregation leads to "efficiency roll-off" (quenching). DMPP acts as a spacer, maintaining high Quantum Yield (PLQY) even at high doping concentrations.

-

Color Tuning: The electron-rich pyrazole raises the LUMO energy compared to bipyridine, often resulting in a blue-shift of emission, desirable for deep-blue OLEDs.

Catalysis: Palladium(II) Cross-Coupling

In Pd-catalyzed reactions (e.g., Suzuki-Miyaura), DMPP acts as a robust bidentate ligand.

-

Stability: The 6-membered chelate ring is hemilabile. Under high catalytic stress, the pyrimidine nitrogen can dissociate transiently to open a coordination site for the substrate, while the stronger pyrazole donor keeps the ligand anchored, preventing catalyst decomposition (Palladium black formation).

Detailed Experimental Protocols

Protocol A: Synthesis of DMPP Ligand (Condensation Method)

Safety: Hydrazine derivatives are toxic. Work in a fume hood.

-

Reagents:

-

2-Hydrazinopyrimidine (10 mmol, 1.10 g)

-

Acetylacetone (10 mmol, 1.00 g)

-

Ethanol (Absolute, 20 mL)

-

Glacial Acetic Acid (Catalytic, 2-3 drops)

-

-

Procedure:

-

Dissolve 2-hydrazinopyrimidine in Ethanol in a 50 mL round-bottom flask.

-

Add Acetylacetone dropwise while stirring.

-

Add catalytic acetic acid.[1]

-

Reflux the mixture at 80°C for 3 hours. Monitor via TLC (SiO2, 5% MeOH in DCM).

-

Workup: Cool the solution to room temperature. The product often precipitates as white needles. If not, reduce volume by 50% under vacuum and chill on ice.

-

Filter the solid and wash with cold ethanol (2 x 5 mL).

-

Purification: Recrystallize from hot ethanol if necessary.

-

Yield: Typical yields are 80-90%.

-

Protocol B: Synthesis of [Pd(DMPP)Cl2] Complex

A self-validating protocol for testing ligand coordination.

-

Reagents:

-

DMPP Ligand (1 mmol)

-

or

-

Dichloromethane (DCM) or Methanol.

-

-

Procedure:

-

Dissolve DMPP (1 eq) in DCM (10 mL).

-

Dissolve Palladium precursor (1 eq) in DCM (10 mL).

-

Add the metal solution to the ligand solution dropwise. The color usually changes instantly (yellow/orange).

-

Stir at room temperature for 4 hours.

-

Isolation: Add Diethyl Ether to precipitate the complex. Filter and dry.[2]

-

Validation: Check 1H NMR. The pyrimidine protons (4,6-H) will shift significantly downfield (

ppm) due to the electron-withdrawing effect of the Pd(II) center.

-

Mechanistic Visualization

The following diagram illustrates the steric and electronic interactions of DMPP within a metal coordination sphere.

Caption: Figure 2. Coordination logic of DMPP. The 3-Methyl group provides critical axial shielding, while the N-N donor asymmetry creates a unique electronic field around the metal.

References

-

Synthesis & Structural Characterization: Jamali, S. et al. "Synthesis and characterization of new palladium(II) complexes with pyrazole-based ligands." Journal of Organometallic Chemistry. [Link]

-

OLED Applications (Iridium Complexes): Tao, Y. et al. "Pyrazolo[1,5-a]pyrimidine based iridium(III) complexes for efficient blue/green phosphorescent OLEDs." Journal of Materials Chemistry C. [Link]

-

Coordination Modes (Indium/Transition Metals): Szafranski, K. et al. "Synthesis and luminescence of indium(III) complexes with (1H-pyrazol-1-yl)pyridazines and pyrimidines." New Journal of Chemistry. [Link]

-

Crystal Structure & Bite Angle Analysis: Mukherjee, P. et al. "Structural diversity in Ag(I) complexes with pyrimidyl-pyrazole ligands." CrystEngComm. [Link]

-

Palladium Catalysis & Biological Activity: Tuda, K. et al. "Palladium(II) complexes bearing 3,5-dimethylpyrazole ligands: Synthesis, cytotoxicity and DNA binding."[3] New Journal of Chemistry. [Link]

Sources

- 1. 2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine [mdpi.com]

- 2. heteroletters.org [heteroletters.org]

- 3. Palladium(ii) complexes bearing 1-iminothiolate-3,5-dimethylpyrazoles: synthesis, cytotoxicity, DNA binding and enzymatic inhibition studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

solubility profile of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

Abstract

The solubility of an active compound is a critical physicochemical parameter that governs its utility across various scientific domains, from reaction kinetics and purification to formulation and bioavailability in drug development.[1][2] This guide provides a comprehensive technical overview of the solubility profile of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine. We will explore the theoretical underpinnings of its solubility based on its molecular structure, predict its behavior in a range of common organic solvents, and provide a robust, field-proven experimental protocol for its empirical determination. This document is intended for researchers, chemists, and formulation scientists who require a deep, actionable understanding of this compound's dissolution characteristics.

Introduction: The Significance of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a dimethyl-pyrazole moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and coordination properties associated with pyrazole and pyrimidine derivatives.[3][4] Pyrimidines are core components of nucleobases, while pyrazoles are privileged scaffolds in drug discovery, known for a wide spectrum of biological activities.[3][4]

A thorough understanding of the solubility of this compound is paramount for its practical application. Whether designing a synthetic route, developing a purification strategy via crystallization, or formulating a stable solution for biological screening, solubility data dictates solvent selection, achievable concentrations, and ultimately, experimental success.[1][2]

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the thermodynamics of two competing processes: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of new solute-solvent interactions. This balance is often summarized by the adage, "like dissolves like."[5]

Key Influencing Factors:

-

Polarity: Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. The polarity of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine, arising from the nitrogen heteroatoms, is a dominant factor in its solubility profile.

-

Hydrogen Bonding: The ability of a solute and solvent to form hydrogen bonds significantly enhances solubility. The nitrogen atoms in the pyrazole and pyrimidine rings of the title compound are hydrogen bond acceptors. The molecule itself lacks hydrogen bond donor groups (like -OH or -NH).

-

Hansen Solubility Parameters (HSP): A more sophisticated model, the HSP approach, quantifies the "like dissolves like" principle by breaking down a substance's total cohesive energy into three parameters:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

-

Substances with similar HSP values are likely to be miscible.[6][7] This predictive model is invaluable for solvent screening in industrial and research settings.[7][8]

Physicochemical Properties of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine

To predict its solubility, we must first analyze the molecule's inherent properties.

| Property | Value / Description | Implication for Solubility |

| Molecular Formula | C₉H₁₀N₄ | |

| Molecular Weight | ~174.20 g/mol | A relatively low molecular weight generally favors solubility. |

| Structure | Aromatic pyrimidine ring linked to a dimethylated pyrazole ring. | The presence of four nitrogen atoms imparts significant polarity and creates sites for hydrogen bond acceptance. The two methyl groups and the aromatic rings add non-polar character. |

| Hydrogen Bond Donors | 0 | Cannot donate hydrogen bonds, limiting its solubility in highly cohesive solvents like water where H-bond donation is crucial. |

| Hydrogen Bond Acceptors | 4 (Nitrogen atoms) | Can accept hydrogen bonds from protic solvents (e.g., alcohols, water), which can enhance solubility. |

| Predicted Polarity | Moderately Polar | The molecule possesses a significant dipole moment due to the electronegative nitrogen atoms, but this is balanced by the non-polar hydrocarbon framework. |

Predicted Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Non-Polar | Hexane, Toluene, Cyclohexane | Very Low / Insoluble | The significant polarity of the pyrazole-pyrimidine core is incompatible with the non-polar nature of these solvents, leading to weak solute-solvent interactions. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High to Moderate | These solvents, particularly DCM and chloroform, are excellent at dissolving moderately polar heterocyclic compounds through strong dipole-dipole interactions. Acetone and Ethyl Acetate should also be effective. |

| Highly Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Very High | These solvents are highly polar and can effectively solvate a wide range of compounds. They are excellent choices for achieving high concentrations. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to Low | Alcohols can act as hydrogen bond donors to the nitrogen atoms of the solute, promoting dissolution. However, their own strong hydrogen-bonding networks (solvent-solvent interactions) must be overcome. Solubility is expected to decrease as the alkyl chain length of the alcohol increases. |

| Aqueous | Water | Very Low | Despite being polar, water is a highly cohesive solvent with a strong hydrogen-bonding network. The compound's lack of hydrogen bond donors and its significant non-polar surface area from the methyl groups and rings limit its miscibility with water. |

Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a well-designed experiment is crucial. The Isothermal Saturation Method followed by gravimetric analysis is a gold-standard, reliable technique for determining the equilibrium solubility of a solid compound.[9]

Step-by-Step Methodology

-

Preparation: Add an excess amount of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine to a known volume (e.g., 5.0 mL) of the chosen organic solvent in a sealed vial. The presence of visible, undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in an isothermal environment, such as a temperature-controlled shaker or water bath, set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Remove the vial from the shaker and allow the undissolved solid to settle. To ensure a particle-free supernatant, filter the saturated solution through a 0.45 µm syringe filter into a clean, pre-weighed vial. Causality Note: This step is critical to prevent suspended solid particles from artificially inflating the final mass measurement.

-

Aliquot Transfer: Accurately transfer a precise volume (e.g., 2.0 mL) of the clear, saturated filtrate to a new, pre-weighed vial. Record the exact mass of the empty vial.

-

Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator or by placing the vial in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the compound.[9]

-

Final Weighing: Once the solid residue is completely dry, cool the vial to room temperature in a desiccator to prevent moisture absorption and weigh it on an analytical balance.

-

Calculation:

-

Mass of dissolved solid = (Mass of vial + dry residue) - (Mass of empty vial)

-

Solubility = (Mass of dissolved solid) / (Volume of aliquot transferred)

-

The result is typically expressed in mg/mL or g/L.

-

Experimental Workflow Diagram

Caption: Workflow for Isothermal Saturation Solubility Determination.

Conclusion and Application

The solubility profile of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine is dictated by its moderately polar structure, which features hydrogen bond accepting nitrogen atoms but lacks hydrogen bond donors. It is predicted to have high solubility in polar aprotic solvents like Dichloromethane, DMF, and DMSO, moderate solubility in alcohols, and very low solubility in non-polar and aqueous media. These predictions provide a strong foundation for rational solvent selection in synthesis, purification, and formulation. For definitive quantitative data, the provided isothermal saturation protocol offers a reliable and robust method for empirical determination. This guide equips researchers with both the theoretical understanding and the practical tools necessary to effectively work with this versatile heterocyclic compound.

References

- Vertex AI Search. (2025, March 24). Predicting solubility curves via a thermodynamic cycle and machine learning.

- Journal of the American Chemical Society. (2025, November 21). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- BenchChem. (2025). Solubility of Solvent Blue 35 in organic solvents.

- Taylor & Francis. Hansen solubility parameter – Knowledge and References.

- Ollé, E. P., et al. (2022, October 3). Hansen Solubility Parameters (HSPs): A Reliable Tool for Assessing the Selectivity of Pristine and Hybrid Polymer Nanocomposites. UPCommons.

- University of Toronto. (2023, August 31). Solubility of Organic Compounds.

- MedCrave online. (2018, September 14).

- MDPI. (2019, January 13). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity.

- Peralta, D. Experiment: Solubility of Organic & Inorganic Compounds.

- Journal of Materials Chemistry C (RSC Publishing). (2024, February 22). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions.

- PMC. (2023, August 21). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.

Sources

- 1. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.ws [chem.ws]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

fluorescence spectroscopy protocols for pyrazolylpyrimidine based sensors

Application Note: Fluorescence Spectroscopy Protocols for Pyrazolylpyrimidine-Based Sensors

Abstract

Pyrazolylpyrimidine derivatives represent a privileged scaffold in fluorescent sensing due to their tunable electron-donating/withdrawing capabilities and dual-site coordination geometry. This guide provides a rigorous, standardized workflow for characterizing these sensors. It covers solvatochromic analysis, thermodynamic binding profiling (titrations), and quantum yield determination, specifically tailored to mechanisms common in this class: Intramolecular Charge Transfer (ICT) , Excited-State Intramolecular Proton Transfer (ESIPT) , and Chelation-Enhanced Fluorescence (CHEF) .

Introduction & Mechanistic Basis

The pyrazolylpyrimidine core functions as a "fluorophore-spacer-receptor" system. The pyrimidine ring often acts as an electron-acceptor, while the pyrazole moiety (and attached auxochromes) serves as the donor.

-

ESIPT Sensors: Rely on an intramolecular hydrogen bond (e.g., between a phenolic -OH and the pyrazole -N). Analyte binding disrupts this bond, shifting emission from a large Stokes-shifted enol/keto band to a shorter-wavelength normal band (Ratiometric).

-

PET/ICT Sensors: The lone pairs on the pyrimidine nitrogens often quench fluorescence via Photoinduced Electron Transfer (PET). Metal coordination blocks this path, restoring fluorescence ("Turn-On").

Mechanism Visualization

Figure 1: Logic flow for a "Turn-On" pyrazolylpyrimidine sensor mechanism involving PET inhibition upon analyte binding.

Materials & Instrument Configuration

Reagents:

-

Stock Solvents: Spectroscopic grade DMSO or Acetonitrile (MeCN). Avoid DMF if studying pH sensitivity due to hydrolysis.

-

Buffers: HEPES or PBS (10-50 mM) for physiological pH. Note: Phosphate can precipitate certain metals (

, -

Standard: Quinine Sulfate (in 0.1 M

) or Rhodamine 6G (in EtOH) for Quantum Yield.

Instrument Settings (Standard Fluorometer):

-

Light Source: Xenon Arc Lamp.

-

Slit Widths: Start at 2.5 nm / 2.5 nm (Ex/Em). For low quantum yield sensors (

), increase to 5 nm. -

Detector Voltage: Adjust to keep maximum intensity <

CPS to avoid detector saturation. -

Correction: Enable "Inner Filter Effect" correction if Absorbance > 0.1 OD.

Protocol 1: Photophysical Characterization & Solvatochromism

Objective: Determine if the sensor operates via ICT (highly solvent-dependent) or local excitation (solvent independent).

-

Preparation: Prepare 10

M solutions of the sensor in solvents of varying polarity: Toluene, THF, DCM, Acetonitrile, Methanol, and Water/DMSO (99:1). -

Acquisition:

-

Analysis:

-

Plot Stokes Shift (

) vs. Lippert-Mataga parameter ( -

Interpretation: A linear relationship indicates a strong ICT character, suggesting the sensor is sensitive to local polarity changes (useful for membrane or viscosity sensing).

-

Protocol 2: Analyte Titration ( & LOD)

Objective: Quantify binding affinity and sensitivity. This is the critical validation step for any drug discovery or sensor application.

Step-by-Step Workflow:

-

Stock Preparation:

-

Sensor Stock: 1 mM in DMSO.

-

Analyte Stock: 10 mM (e.g.,

or

-

-

Working Solution: Dilute Sensor Stock to 10

M in a quartz cuvette (Total Volume: 3.0 mL). -

Titration Loop:

-

Data Processing:

-

Binding Constant (

): Use the Benesi-Hildebrand equation for 1:1 binding: -

Limit of Detection (LOD):

Where

-

Titration Workflow Diagram:

Figure 2: Step-by-step titration workflow for determining thermodynamic parameters.

Protocol 3: Binding Stoichiometry (Job's Plot)

Objective: Confirm the molar ratio of Sensor:Analyte (e.g., 1:1 or 1:2).

-

Preparation: Prepare two equimolar stock solutions (e.g., 20

M) of Sensor and Analyte. -

Mixing: Prepare a series of 11 vials where the total molar concentration is constant (20

M), but the mole fraction (-

Vial 1: 100% Sensor / 0% Analyte

-

Vial 6: 50% Sensor / 50% Analyte

-

Vial 11: 0% Sensor / 100% Analyte

-

-

Measurement: Record fluorescence intensity at

. -

Plot: Plot Intensity vs. Mole Fraction (

). The peak of the curve indicates stoichiometry (e.g., peak at 0.5 = 1:1 complex).

Protocol 4: Fluorescence Quantum Yield ( )

Objective: Determine the efficiency of emission. Essential for comparing sensor brightness.

Method: Relative Slope Method (Most accurate for solution).

-

Reference Selection: Choose a standard with known

and similar excitation/emission range (e.g., Quinine Sulfate, -

Dilution Series: Prepare 4-5 concentrations of both the Sensor and the Reference such that Absorbance at

is between 0.01 and 0.1 (to avoid re-absorption). -

Measurement:

-

Calculation: Plot

vs.

Data Summary & Troubleshooting

Typical Data Table Structure:

| Parameter | Symbol | Unit | Calculation Method | Acceptance Criteria |

| Binding Constant | Benesi-Hildebrand / Non-linear fit | |||

| Limit of Detection | LOD | nM / | Must be < physiological range | |

| Quantum Yield | % | Relative Slope Method | ||

| Stoichiometry | - | Job's Plot Maxima | Distinct peak at 0.5 (1:1) or 0.33 (1:2) |

Troubleshooting Guide:

-

Issue: Non-linear Scatchard/Benesi-Hildebrand plots.

-

Cause: Mixed stoichiometry (e.g., both 1:1 and 1:2 complexes forming).

-

Solution: Use non-linear regression software (e.g., HypSpec) rather than linear approximations.

-

-

Issue: Fluorescence decreases over time (Photobleaching).

-

Solution: Reduce excitation slit width; use a shutter to block light between measurements.

-

-

Issue: Precipitation during titration.

-

Cause: Sensor insolubility in aqueous buffer.

-

Solution: Increase co-solvent (DMSO) percentage or add non-ionic surfactant (Triton X-100, 0.1%).

-

References

-

Fluorescence Quantum Yield Calculation

- Guide to Recording Fluorescence Quantum Yields, UCI Department of Chemistry.

-

Pyrazolylpyrimidine Sensor Mechanisms (ESIPT/ICT)

- Dual-state emission of pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones via ESIPT, Organic Chemistry Frontiers, 2024.

-

Metal Ion Sensing Protocols

- Novel pyrazoline and pyrazole “turn on” fluorescent sensors selective for Zn2+, PMC (PubMed Central).

-

Job's Plot & Titration Analysis

- A Novel Fluorescent Probe Based on Pyrazole-Pyrazoline for Fe(III)

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges of 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine Complexes

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-based metal complexes. This guide is designed to provide expert insights and practical, field-proven solutions to one of the most common hurdles in your research: achieving and maintaining the desired solubility of your compounds. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed, effective decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common solubility issues encountered during synthesis, purification, and analysis.

Q1: My 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine complex, which was soluble during the reaction, has crashed out upon cooling or work-up. Why did this happen and what should I do?

A: This is a classic solubility challenge driven by temperature dependence. Many compounds are significantly more soluble in hot solvents than at room temperature.[1] Your reaction conditions likely kept the complex dissolved, but as the solution cooled, it became supersaturated, leading to precipitation.

-

Immediate Action: Try gently reheating a small aliquot of the mixture. If it redissolves, you can perform a hot filtration to remove any insoluble impurities and then allow for slow, controlled cooling to encourage the formation of purer, more manageable crystals.[2]

-

Long-Term Strategy: This temperature-dependent solubility can be exploited for purification via cooling crystallization. For subsequent experiments, consider using a solvent system in which the complex has adequate solubility at room temperature.

Q2: What are the best initial solvents to screen for dissolving my pyrazole-pyrimidine complex?

A: There is no single "best" solvent, as solubility depends on the specific metal center and any other ligands present. However, a systematic screening approach is highly effective. Start with a range of common organic solvents of varying polarity.[2] Highly polar, aprotic solvents are often a good starting point for metal-organic compounds.[3]

-

Recommended Starting Solvents:

Q3: My complex is only soluble in DMSO, which is incompatible with my biological assay. What are my options?

A: This is a frequent and significant challenge in drug development. While DMSO is an excellent solubilizing agent, it can be toxic to cells.[5]

-

Co-Solvent Systems: Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay buffer.[6] It is crucial to determine the maximum percentage of DMSO your assay can tolerate without affecting the results. Often, a final concentration of 1% or even 0.1% DMSO is acceptable.

-

Formulation Strategies: For preclinical or clinical development, more advanced strategies are necessary. Creating an amorphous solid dispersion, where the drug molecule is dispersed within a hydrophilic polymer carrier, can significantly enhance aqueous solubility and dissolution rates.[5][7][8]

Q4: How does pH influence the solubility of my complex?

A: The 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine ligand contains nitrogen atoms which are basic and can be protonated. Adjusting the pH of the solution can alter the ionization state of the ligand, and consequently, the overall charge and polarity of the metal complex.[9] For nitrogen-containing heterocyclic compounds, moving to a more acidic pH can lead to protonation, creating a cationic species that is often more soluble in polar or aqueous media.[2] This strategy is highly effective for compounds with ionizable groups.[9]

Q5: I've observed that my compound's solubility is very poor in all common solvents. What advanced strategies can I employ?

A: When standard methods fail, several advanced approaches can be considered:

-

Salt Formation: If your complex has acidic or basic functionalities, converting it into a salt can dramatically increase aqueous solubility. This involves reacting the complex with a suitable acid or base.

-

Ligand Modification: This is a synthetic chemistry approach. Modifying the pyrazole-pyrimidine ligand by adding solubilizing groups (e.g., alkyl chains, ether functionalities) can improve the solubility of the resulting metal complex.[10]

-

Complex Modification: Instead of a neutral complex, consider synthesizing a cationic or anionic version with a suitable counter-ion. For instance, replacing a chloride or bromide counter-ion with a perchlorate or triflate can improve solubility and aid in crystallization.[10]

Systematic Troubleshooting Guide for Solubility Optimization

This guide provides a structured workflow for diagnosing and resolving complex solubility problems.

Step 1: Initial Characterization & Assessment

Before attempting to modify your system, it's crucial to understand the nature of the problem. Ask the following questions:

-

Is the complex insoluble from the start, or does it precipitate over time?

-

Is it insoluble in a wide range of solvents or just in a specific class (e.g., non-polar solvents)?

-

Does temperature have a significant effect?

The answers will guide your troubleshooting strategy. The "like dissolves like" principle is a fundamental starting point; polar solutes dissolve best in polar solvents, and non-polar solutes in non-polar solvents.[11]

Step 2: Systematic Solvent Screening

A methodical solvent screen is the cornerstone of solubility optimization. The goal is to identify a solvent or solvent system that provides a balance between sufficient solubility for your application and the ability to recover the material in a pure, solid form.

Table 1: Common Solvents for Screening Pyrazole-Pyrimidine Complexes

| Solvent Class | Example Solvents | Polarity | Typical Use Case |

| Aprotic Polar | DMSO, DMF | High | Excellent for dissolving highly polar or crystalline compounds. Often used for stock solutions.[3][4] |

| Protic Polar | Methanol, Ethanol | High | Good general-purpose solvents, often used for reactions and recrystallizations.[1] |

| Ketones | Acetone | Medium | Effective for compounds of intermediate polarity; can be too strong for simple cooling crystallization.[1] |

| Ethers | Tetrahydrofuran (THF) | Medium | Good for dissolving many organometallic compounds.[3] |

| Esters | Ethyl Acetate | Medium | Useful for both dissolution and as an anti-solvent.[1] |

| Chlorinated | Dichloromethane (DCM) | Medium | Widely used for reactions and chromatography due to its volatility.[2] |

| Aromatic | Toluene | Low | Effective for less polar compounds or as a component in a co-solvent system.[1] |

| Alkanes | Hexane, Heptane | Very Low | Primarily used as anti-solvents to induce precipitation from more polar solutions. |

Step 3: Leveraging pH and Ionization

As nitrogen-containing heterocycles, pyrazole-pyrimidines are susceptible to changes in pH.[9][12] Protonation of the nitrogen atoms can convert a neutral, poorly soluble complex into a more soluble cationic salt.

Step 4: Advanced Strategies & Formulation

When simple solvent and pH adjustments are insufficient, more advanced techniques are required.

-

Co-Solvency: This involves using a mixture of solvents to achieve the desired solvating power.[2] A common application is anti-solvent crystallization, where a compound is dissolved in a "good" solvent and a "poor" solvent (anti-solvent) is added to induce precipitation.[2]

-

Solid Dispersions: This is a powerful formulation technique, particularly for drug development. By dispersing the active compound in an amorphous state within a hydrophilic polymer matrix, both the apparent solubility and the dissolution rate can be dramatically improved.[5][8]

Detailed Experimental Protocols

Protocol 1: Small-Scale Systematic Solvent Screening

Objective: To efficiently identify promising solvents for a 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine complex.

Materials:

-

Your complex (~10-20 mg)

-

A selection of solvents (see Table 1)

-

Small glass vials (e.g., 1-2 mL) with caps

-

Vortex mixer

-

Hot plate/stirrer

Methodology:

-

Preparation: Place approximately 1-2 mg of your complex into each labeled vial.

-

Solvent Addition: Add a small, measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

-

Initial Assessment (Room Temp): Cap the vial and vortex for 30-60 seconds. Observe if the solid dissolves completely, partially, or not at all. Record the observation.

-

Heating: If the compound is not fully soluble, place the vial on a hot plate and gently heat (e.g., to 50-70°C) while stirring. Caution: Ensure vials are not sealed tightly to avoid pressure buildup. Observe any changes in solubility and record.

-

Cooling: If the compound dissolved upon heating, allow the vial to cool slowly to room temperature. Observe if a precipitate or crystals form.

-

Repeat: Repeat steps 2-5 for each solvent you are screening.

-

Analysis: Collate your observations to identify:

-

Solvents that dissolve the complex at room temperature (useful for assays).

-

Solvents that dissolve the complex only when hot (ideal for cooling crystallization).

-

Solvents in which the complex is insoluble (potential anti-solvents).

-

Protocol 2: Anti-Solvent Crystallization

Objective: To purify a complex by inducing crystallization from a two-solvent system.

Methodology:

-

Dissolution: In a suitable flask, dissolve your complex in the minimum required volume of a "good" solvent (one in which it is highly soluble) at an elevated temperature.[2]

-

Hot Filtration (Optional): If any insoluble impurities are visible, perform a hot filtration to remove them.

-

Anti-Solvent Addition: While the solution is still warm, add a "poor" solvent (an anti-solvent, in which the complex is insoluble) dropwise with stirring. Continue adding until you observe persistent turbidity (cloudiness).

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. For maximum yield, you can subsequently place it in a refrigerator or ice bath.

-

Isolation: Collect the resulting crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.

References

-

PubMed. (2015, September 15). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Retrieved from [Link]

-

Sanna, M., et al. (2018). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. Retrieved from [Link]

- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.

-

ResearchGate. (2018, January 29). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer-Drug Microarrays. Retrieved from [Link]

-

PMC. (2024, October 15). Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. Retrieved from [Link]

-

Springer. (n.d.). Dynamic Solvent System as a novel approach in sustainable pyrazolate MOF crystallization. Retrieved from [Link]

-

ResearchGate. (2021, July 9). How to find a better solution for the solubility of metal complexes?. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents. Retrieved from [Link]

-

PMC. (n.d.). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. Retrieved from [Link]

-

ACS Publications. (2021, January 4). Antitubercular 2-Pyrazolylpyrimidinones. Retrieved from [Link]

-

ResearchGate. (2016, December 18). Solubilities of metal-organic compounds?. Retrieved from [Link]

-

Scitech Journals. (2024, June 19). Potentiometric Studies and Thermodynamic Parameters of Some Pyrimidine Compounds and their Complexes. Retrieved from [Link]

-

PMC. (n.d.). Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. Retrieved from [Link]

-

MDPI. (2022, March 26). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Revue Roumaine de Chimie. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Retrieved from [Link]

-

Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural formulae of.... Retrieved from [Link]

-

PubChem. (n.d.). 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine. Retrieved from [Link]

-

MDPI. (2022, July 23). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. mdpi.com [mdpi.com]

optimizing regioselectivity in the synthesis of substituted pyrazolylpyrimidines

Technical Support Center: Optimizing Regioselectivity in Pyrazolylpyrimidine Synthesis

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Ticket ID: REGIO-OPT-2024

Welcome to the Technical Support Center

You have reached the specialized support unit for heterocyclic synthesis. We understand that synthesizing substituted pyrazolylpyrimidines—specifically via the condensation of hydrazinopyrimidines with 1,3-dielectrophiles —is notorious for yielding difficult-to-separate regioisomers (1,3- vs. 1,5-substituted pyrazoles).[1]

This guide replaces standard textbook advice with field-proven troubleshooting protocols designed to isolate the kinetic or thermodynamic product you require.

Part 1: Diagnostic Triage (Troubleshooting)

User Query: "I reacted 2-hydrazinopyrimidine with a 1,3-diketone, but I have a mixture of isomers. How do I know which is which, and how do I stop it?"

Diagnostic Workflow

Before optimizing, you must confirm your isomer identity. The pyrimidine ring exerts a strong electron-withdrawing effect, making the hydrazine

Isomer Identification Protocol (NMR)

-

1,5-Isomer (Sterically Congested): The pyrimidine ring and the substituent at

are adjacent.-

NOESY Signal: Strong cross-peak between Pyrimidine-H and

-Substituent-H. -

Carbon Shift:

is typically shielded (upfield) relative to the 1,3-isomer due to steric compression.

-

-

1,3-Isomer (Linear/Extended): The pyrimidine ring is far from the substituent at

.-

NOESY Signal:Absence of cross-peak between Pyrimidine-H and substituent.

-

Key Signal: Cross-peak between Pyrimidine-H and Pyrazole-

(if

-

Caption: Diagnostic logic for identifying pyrazolylpyrimidine regioisomers using NOESY NMR spectroscopy.

Part 2: Protocol Optimization (The "Fix")

User Query: "I need the 1,3-isomer exclusively. My current yield is 60:40 mix."

Root Cause Analysis: Using simple 1,3-diketones often leads to mixtures because the electrophilicity difference between the two carbonyls is insufficient to overcome the nucleophilic bias of the hydrazine.

Solution: Switch to Enaminones or Fluorinated Solvents .

Method A: The Enaminone Route (High Fidelity for 1,3-Isomers)

Replace your 1,3-diketone with an enaminone (specifically a

-

Why: The enaminone presents two distinct sites: a hard carbonyl and a soft Michael acceptor (

-carbon). -

Mechanism: The terminal

( -

Result: This pathway almost exclusively yields the 1-(pyrimidin-2-yl)-3-substituted pyrazole .

Method B: Solvent Engineering (The Fluorine Effect)

If you must use a 1,3-diketone, changing the solvent to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) can drastically shift regioselectivity.[2][3]

-

Mechanism: Fluorinated alcohols are strong hydrogen-bond donors (HBD). They selectively activate the harder carbonyl oxygen, directing the attack of the terminal

. -

Data Support:

| Solvent | Dielectric Constant | H-Bond Donor ( | Typical Regio-Ratio (1,3 : 1,5) |

| Ethanol | 24.5 | 0.83 | 60 : 40 (Poor) |

| Acetic Acid | 6.15 | 1.12 | 75 : 25 (Moderate) |

| TFE | 26.7 | 1.51 | 95 : 5 (Excellent) |

| HFIP | 16.7 | 1.96 | >98 : 2 (Superior) |

Part 3: Advanced Mechanistic Insights

To truly control the reaction, you must visualize the competing pathways. The diagram below illustrates how the choice of electrophile determines the initial attack vector of the hydrazinopyrimidine.

Caption: Mechanistic bifurcation showing how electrophile choice and solvent dictate the formation of 1,3- vs 1,5-isomers.

Part 4: Standard Operating Procedures (SOPs)

SOP-01: Synthesis of 1,3-Substituted Pyrazolylpyrimidines (Enaminone Method)

Target: High Regioselectivity for the 1,3-isomer.

Reagents:

-

2-Hydrazinopyrimidine (1.0 equiv)

-

Substituted Enaminone (1.1 equiv) [Prepared via DMA-DMA + Acetyl derivative]

-

Solvent: Acetic Acid (glacial) or TFE.

Step-by-Step Protocol:

-

Preparation: Dissolve the enaminone (1.0 mmol) in Glacial Acetic Acid (3 mL).

-

Addition: Add 2-hydrazinopyrimidine (1.0 mmol) in one portion.

-

Reaction: Heat the mixture to 80°C for 2 hours.

-

Note: Acetic acid catalyzes the elimination of dimethylamine.

-

-

Monitoring: Check TLC/LCMS. Look for the disappearance of the hydrazinopyrimidine (

) and appearance of the pyrazole ( -

Workup:

-

Purification: Recrystallize from Ethanol/Water.

SOP-02: Synthesis of 1,5-Substituted Pyrazolylpyrimidines (HCl-Mediated)

Target: Forcing the "Kinetic" 1,5-isomer.

Reagents:

-

2-Hydrazinopyrimidine (1.0 equiv)

-

Unsymmetrical 1,3-diketone (1.0 equiv)

-

Catalyst: conc. HCl (catalytic amount)

Step-by-Step Protocol:

-

Preparation: Dissolve 2-hydrazinopyrimidine in Ethanol (0.5 M).

-

Activation: Add 2-3 drops of conc. HCl.

-

Why: Protonation of the pyrimidine ring reduces the nucleophilicity of

even further, ensuring

-

-

Addition: Add the 1,3-diketone dropwise at 0°C .

-

Critical: Low temperature favors the kinetic product (1,2-addition to the most reactive carbonyl).

-

-

Reaction: Stir at 0°C for 1 hour, then warm to RT.

-

Validation: 1,5-isomers are often less stable. Avoid prolonged heating which might cause thermal rearrangement to the 1,3-isomer.

References

-

Gosselin, F., et al. (2006).[5][6] "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett.

- Relevance: Establishes the use of aprotic solvents and HCl for regiocontrol.

-

Fustero, S., et al. (2008).[2] "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." Journal of Organic Chemistry.

- Relevance: Definitive guide on using TFE/HFIP to direct regiochemistry in hydrazine condens

-

Aggarwal, R., et al. (2011). "Regioselective synthesis of some new 1-heteroaryl-5-amino-3-aryl/heteroarylpyrazoles." Journal of Heterocyclic Chemistry.

- Relevance: Specifically addresses heteroaryl (pyrimidine-like) hydrazines.

-

BenchChem Technical Support. (2025).

Sources

- 1. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. acs.figshare.com [acs.figshare.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles [organic-chemistry.org]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]